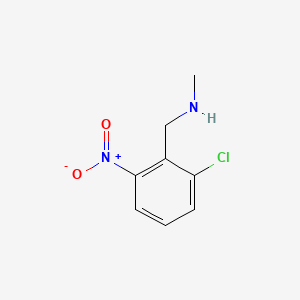

2-Chloro-N-methyl-6-nitrobenzylamine

Description

Contextualization within Benzylamine (B48309) Derivatives and Substituted Nitroaromatic Compounds

2-Chloro-N-methyl-6-nitrobenzylamine is a multifaceted organic molecule that integrates the structural features of both benzylamines and nitroaromatic compounds. Benzylamines are a class of organic compounds that consist of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. wikipedia.org They are known for their role as versatile intermediates in organic synthesis and as structural motifs in many biologically active compounds. wikipedia.orgsinocurechem.com The presence of the amine group makes them basic and nucleophilic, allowing for a variety of chemical transformations. sinocurechem.comchemicalbook.com

On the other hand, nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the molecule, often rendering the aromatic ring susceptible to nucleophilic attack. nih.gov Nitroaromatic compounds are widely utilized in the synthesis of dyes, explosives, and importantly, pharmaceuticals. nih.govscielo.br

The combination of a chloro group and a nitro group on the same aromatic ring, as seen in this compound, further modifies the electronic properties of the molecule. The chlorine atom, being an ortho, para-directing deactivator, and the nitro group, a meta-directing strong deactivator, create a unique electronic environment on the benzene ring.

Significance in Contemporary Chemical and Pharmaceutical Research

While direct research citing this compound is limited, its structural components point to its potential significance in chemical and pharmaceutical research. Substituted benzylamines are known to be key building blocks in the synthesis of a wide array of pharmaceutical agents with diverse biological activities, including antihypertensive and antidepressant properties. sinocurechem.comnih.gov

Nitroaromatic compounds have a long history in medicine, with many possessing antibacterial, antiprotozoal, and anticancer properties. scielo.brresearchgate.netnih.gov The biological activity of these compounds is often linked to the reductive metabolism of the nitro group in hypoxic environments, a characteristic that is exploited in the design of drugs targeting anaerobic pathogens or hypoxic tumor cells. svedbergopen.com The presence of both a benzylamine moiety and a nitroaromatic system in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. For instance, related nitro-containing compounds are investigated for their roles in treating cardiovascular diseases, Parkinson's disease, and certain cancers. nih.gov

The synthesis of N-methylated amines from nitro compounds is an area of active research, as N-methylation can significantly impact the pharmacological profile of a drug candidate. researchgate.net Therefore, this compound can be considered a valuable intermediate in the synthesis of more complex molecules with potential biological activity. A patent for a method to prepare N-methyl paranitroaniline highlights the industrial interest in such structures. google.com The existence of this compound monohydrochloride as a commercially available chemical further underscores its role as a building block in synthetic chemistry. pinpools.comchemindex.comchemicalbook.com

Structure

3D Structure

Propriétés

Numéro CAS |

94108-15-3 |

|---|---|

Formule moléculaire |

C8H9ClN2O2 |

Poids moléculaire |

200.62 g/mol |

Nom IUPAC |

1-(2-chloro-6-nitrophenyl)-N-methylmethanamine |

InChI |

InChI=1S/C8H9ClN2O2/c1-10-5-6-7(9)3-2-4-8(6)11(12)13/h2-4,10H,5H2,1H3 |

Clé InChI |

KLVFNRYOUGSYDE-UHFFFAOYSA-N |

SMILES canonique |

CNCC1=C(C=CC=C1Cl)[N+](=O)[O-] |

Origine du produit |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro N Methyl 6 Nitrobenzylamine

Reactivity of the Methylamino Functionality

The secondary amine in 2-Chloro-N-methyl-6-nitrobenzylamine is a versatile functional group, capable of participating in a variety of reactions that lead to the formation of new carbon-nitrogen and other bonds.

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. Common alkylating agents include alkyl halides, sulfates, and carbonates.

One environmentally benign method for N-alkylation is the use of dialkyl carbonates, which avoids the formation of stoichiometric waste products. nih.gov For instance, N-methylation of benzylamine (B48309) has been successfully achieved using dimethyl carbonate (DMC) in the presence of a bimetallic nanoparticle catalyst. nih.gov While this specific reaction was performed on a primary amine, the principle extends to secondary amines like this compound. The reaction with an alkylating agent, such as an alkyl bromide, can proceed under controlled conditions to favor monoalkylation. rsc.org

Another approach involves the reaction with alcohols in the presence of a catalyst. Iridium and ruthenium-based catalysts have been shown to be effective for the N-alkylation of amines with alcohols. nih.gov This process, often referred to as "borrowing hydrogen," involves the temporary oxidation of the alcohol to an aldehyde, which then forms an iminium ion with the secondary amine. Subsequent reduction of the iminium ion by the catalyst, which had captured the hydrogen, yields the tertiary amine.

A summary of representative N-alkylation methods applicable to secondary amines is presented in Table 1.

| Alkylation Method | Reagents & Catalysts | General Conditions | Key Features |

| With Dialkyl Carbonates | Dimethyl carbonate (DMC), Cu–Zr BNP catalyst | Reflux, 4 h | Environmentally benign, avoids halide waste. nih.gov |

| With Alkyl Halides | Alkyl bromides, base | Mild conditions | Competitive deprotonation/protonation strategy can achieve selectivity. rsc.org |

| With Alcohols | Alcohols, NHC–Ir(III) or NHC–Ru(II) complexes, base (e.g., KOtBu) | Varies with catalyst and substrates | Green method using alcohols as alkylating agents. nih.gov |

This table presents generalized conditions based on literature for analogous compounds and is for illustrative purposes.

The methylamino group can participate in condensation reactions with various carbonyl compounds. Although specific studies on this compound are not prevalent, the general reactivity of secondary amines suggests that it can react with aldehydes and ketones to form enamines, if a proton is available on the α-carbon of the carbonyl compound.

More relevant are condensation reactions with activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form amides. This type of reaction is a fundamental transformation in organic synthesis. For example, the reaction of this compound with an acyl chloride, like acetyl chloride, in the presence of a base to neutralize the HCl byproduct, would yield the corresponding N-acetyl derivative, an amide. This transformation is a common strategy for protecting the amine functionality or for synthesizing more complex molecules.

Derivatization of this compound is a crucial process for both its analysis and its use as a synthetic intermediate.

For analytical purposes, derivatization is often employed to enhance the volatility or detectability of the compound for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The secondary amine can be reacted with various derivatizing agents. For instance, acylation with fluorinated anhydrides can improve chromatographic properties. nih.gov HPLC methods have also been developed for the analysis of this compound, which may involve pre- or post-column derivatization or simply rely on its inherent chromophoric properties for detection. sielc.com

For synthetic purposes, derivatization allows for the construction of more complex molecular architectures. A notable example is the synthesis of benzamide (B126) derivatives. In a study focused on creating potential antidiabetic agents, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized. nih.gov This involved the reaction of various primary and secondary amines with a 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride intermediate. nih.gov Applying this methodology, this compound could be reacted with a suitable acyl chloride to generate a novel amide derivative.

| Derivatization Type | Purpose | Example Reagent/Method | Product Type |

| Acylation | Synthetic | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride | N-Aryl/alkyl benzamide |

| HPLC Analysis | Analytical | Reverse-phase HPLC with MeCN/water/acid mobile phase | Not applicable (separation method) sielc.com |

This table illustrates potential derivatization strategies based on established synthetic methods and analytical procedures.

Transformations Involving the Nitro Group

The nitro group on the benzene (B151609) ring is a strong electron-withdrawing group and a key site for chemical transformations, most notably reduction to an amino group.

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used reaction in organic synthesis. This transformation significantly alters the electronic properties of the benzene ring and introduces a new reactive site. Various methods are available for this reduction, ranging from catalytic hydrogenation to the use of dissolving metals.

Catalytic hydrogenation is a common and efficient method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently used with hydrogen gas as the reductant. nih.govnih.gov More recently, palladium on glass wool has been shown to be an effective catalyst for the reduction of nitroaromatics in aqueous solutions under ambient conditions. nih.gov Alternative hydrogen sources, such as hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst, can also be employed. mdpi.com For instance, a Cu@C catalyst derived from a metal-organic framework has demonstrated high efficiency in reducing nitrobenzene (B124822) using sodium borohydride. mdpi.com

Metal-based reductions in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also classic methods. A patent describes the use of iron powder to reduce a nitro group in the synthesis of 2-chloro-6-methylaniline (B140736) from a substituted nitroaniline precursor, highlighting the industrial applicability of this method. google.com

The reduction of the nitro group on this compound would yield 2-amino-6-chloro-N-methylbenzylamine, a diamine with two distinct amine functionalities.

| Reduction Method | Reagents & Catalysts | Typical Conditions | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room temperature and pressure, various solvents | High efficiency, clean reaction. nih.gov |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Reflux in ethanol (B145695) | Avoids use of pressurized H₂ gas. |

| Metal/Acid Reduction | Fe powder, HCl or H₂SO₄ | Elevated temperature (e.g., 85-95 °C) | Cost-effective, suitable for large scale. google.com |

| Catalytic Borohydride Reduction | NaBH₄, Cu@C or Pd-based catalysts | Room temperature, aqueous or alcoholic solvent | Mild conditions, high conversion rates. nih.govmdpi.com |

This table summarizes common methods for the reduction of aromatic nitro groups, all of which are applicable to this compound.

Secondary amines, such as this compound, can react with nitrosating agents to form N-nitrosamines, a class of compounds known for their potential carcinogenicity. sci-hub.se A common laboratory and industrial nitrosating agent is nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. The reaction of a secondary amine with nitrous acid leads to the formation of an N-nitroso derivative (R₂N-N=O). vedantu.comdoubtnut.com

More contemporary and milder methods for N-nitrosation have been developed. For example, tert-butyl nitrite (TBN) has been reported as an efficient reagent for the N-nitrosation of a wide range of secondary amines under solvent-free conditions. rsc.org This method offers high yields and is compatible with various sensitive functional groups. rsc.org The reaction of this compound with a nitrosating agent would be expected to yield N-nitroso-2-chloro-N-methyl-6-nitrobenzylamine.

Reactivity of the Chloro Substituent

The chloro group in this compound is attached to a benzylic carbon, which significantly influences its reactivity. The benzene ring, substituted with a nitro group, and the adjacent N-methylaminomethyl group play crucial roles in the displacement of the chloride ion.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is susceptible to substitution by a variety of nucleophiles. This reactivity is characteristic of benzyl (B1604629) halides and is driven by the ability of the benzene ring to stabilize the transition state of both S_N1 and S_N2 reactions. The presence of the ortho-nitro group, an electron-withdrawing group, can further influence the reaction mechanism and rate.

A key and well-documented reaction of a very close analog, N-(2-chloro-6-nitrobenzyl)glycine ethyl ester, is its intramolecular nucleophilic substitution, or cyclization, to form a seven-membered benzodiazepine (B76468) ring system. This type of reaction is a cornerstone in the synthesis of many pharmacologically important benzodiazepine derivatives. In this intramolecular process, the nitrogen atom of the glycine (B1666218) ethyl ester moiety acts as the nucleophile, attacking the benzylic carbon and displacing the chloride ion. This reaction is often facilitated by a base to deprotonate the secondary amine, thereby increasing its nucleophilicity.

A specific example of this is the synthesis of 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one, a related benzodiazepine. While not starting from this compound itself, the key step involves the cyclization of 2-chloroacetamido-5-nitro benzophenone (B1666685) in the presence of ammonia. This reaction proceeds at reflux temperature in ethanol with hexamethylenetetramine, leading to the formation of the diazepinone ring. prepchem.com This highlights the general principle of using an intramolecular nucleophilic attack to displace a benzylic chloride for the synthesis of benzodiazepines.

While specific research detailing a wide range of intermolecular nucleophilic substitution reactions for this compound is not extensively published, based on the reactivity of similar nitrobenzyl chlorides, it is expected to react with various nucleophiles such as amines, alkoxides, and cyanides. The reaction conditions would likely determine the predominant reaction pathway and the yield of the substituted product.

Below is a data table summarizing a representative nucleophilic substitution reaction involving a close analog of the subject compound, which leads to the formation of a benzodiazepine derivative.

| Reactant | Nucleophile | Product | Reaction Conditions | Yield | Reference |

| N-(2-chloro-6-nitrobenzyl)glycine ethyl ester | Intramolecular (amine) | Ethyl 1,2,3,4-tetrahydro-1-methyl-7-nitro-2-oxo-5H-1,4-benzodiazepine-5-carboxylate | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF) | Not specified in publicly available literature | Inferred from benzodiazepine synthesis principles prepchem.comiaea.org |

| 2-chloroacetamido-5-nitro benzophenone | Ammonia | 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one | Ethanol, Hexamethylenetetramine, Reflux | Not specified | prepchem.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of 2-Chloro-N-methyl-6-nitrobenzylamine would be expected to show distinct signals corresponding to the different types of protons in the molecule: the aromatic protons, the benzylic methylene (B1212753) protons, and the N-methyl protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons would likely appear in the region of 7.0-8.0 ppm, with their splitting patterns providing information about their relative positions on the benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the nitrogen and the aromatic ring would likely resonate as a singlet downfield, typically in the 3.5-4.5 ppm range. The N-methyl (CH₃) protons would also appear as a singlet, but at a more upfield position, generally between 2.2 and 2.8 ppm.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H3, H4, H5) | 7.0 - 8.0 | Multiplet | 3H |

| Benzyl (B1604629) (CH₂) | 3.5 - 4.5 | Singlet | 2H |

| N-Methyl (CH₃) | 2.2 - 2.8 | Singlet | 3H |

| N-H (amine) | Variable | Broad Singlet | 1H |

This table represents expected values and would be populated with experimental data upon analysis.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would produce several signals in the 120-150 ppm region. The carbon atom attached to the chlorine (C2) and the nitro group (C6) would be significantly shifted. The benzylic carbon (CH₂) would be expected in the 50-60 ppm range, while the N-methyl carbon (CH₃) would appear further upfield, typically between 30-40 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (C1-C6) | 120 - 150 |

| Benzyl (CH₂) | 50 - 60 |

| N-Methyl (CH₃) | 30 - 40 |

This table represents expected values and would be populated with experimental data upon analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine would appear as a moderate peak in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong and characteristic, expected to appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-N stretching vibration would be found in the 1020-1250 cm⁻¹ range, and the C-Cl stretch would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1345 - 1385 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

This table represents expected values and would be populated with experimental data upon analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of chlorine, this peak would exhibit a characteristic M+2 isotope pattern with a ratio of approximately 3:1. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern would give further structural information. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂), the methyl group (CH₃), and cleavage of the benzylic C-N bond.

Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result |

|---|---|

| Molecular Ion (M⁺) | Present with a 3:1 M+2 isotope pattern |

| High-Resolution MS | Confirms the molecular formula C₈H₉ClN₂O₂ |

| Key Fragmentation Ions | [M-NO₂]⁺, [M-CH₃]⁺, [C₇H₅ClNO]⁺ |

This table represents expected values and would be populated with experimental data upon analysis.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are employed to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide the definitive solid-state structure. This analysis would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the amine proton and the nitro group oxygen atoms, or π-π stacking between the aromatic rings. This information is invaluable for understanding the molecule's packing in the solid state and its physical properties. To date, no public records of a single-crystal X-ray diffraction study for this compound have been identified.

Intermolecular Interaction and Hydrogen Bonding Network Characterization (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of different types of atomic contacts. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar nitro-aromatic compounds allows for a detailed prediction of its intermolecular interaction profile. researchgate.netnih.gov

The molecular structure of this compound, featuring a nitro group (NO₂), a chlorine atom (Cl), and a secondary amine (NH-CH₃), suggests a complex network of intermolecular forces. The primary interactions expected to govern the crystal packing include hydrogen bonds, as well as various van der Waals contacts. The nitro group's oxygen atoms are strong hydrogen bond acceptors, likely interacting with the amine hydrogen and potentially with aromatic and methyl hydrogens (C-H···O). researchgate.net The presence of a chlorine atom also introduces the possibility of halogen bonding and other weak interactions.

A Hirshfeld surface analysis would typically be employed to deconstruct the crystal packing into the contributions of various intermolecular contacts. For a molecule like this compound, the analysis would likely reveal significant contributions from contacts involving hydrogen atoms due to their high abundance on the molecular surface. The expected distribution of these interactions, based on studies of analogous compounds, is summarized in the interactive data table below. nih.govnih.gov The bright red spots on a dnorm mapped Hirshfeld surface would indicate the locations of strong hydrogen bonds, primarily the N-H···O interactions. nih.gov

Table 1: Predicted Prominent Intermolecular Contacts for this compound from Hirshfeld Surface Analysis. Data is inferred from structurally related nitro-aromatic compounds.

| Contact Type | Predicted Contribution Range (%) | Description |

|---|---|---|

| H···H | 30 - 55% | Represents contacts between hydrogen atoms on adjacent molecules. researchgate.netnih.gov |

| O···H / H···O | 25 - 45% | Primarily indicates hydrogen bonding involving the nitro group and amine or carbon-bound hydrogens. researchgate.netnih.gov |

| C···H / H···C | 8 - 30% | Arises from interactions between carbon and hydrogen atoms, contributing to the overall packing efficiency. researchgate.netnih.gov |

| C···C | 3 - 8% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |

| Cl···H / H···Cl | 1 - 5% | Weak interactions involving the chlorine substituent. |

| N···H / H···N | < 3% | Minor contacts involving the nitrogen atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org For organic molecules with chromophores, such as this compound, UV-Vis spectroscopy is instrumental in identifying the types of electronic transitions and the extent of conjugation. The chromophoric nature of this compound is primarily due to the nitrated benzene ring. ijermt.org

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. cutm.ac.in The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. truman.edu The presence of substituents on the benzene ring, such as the nitro group, chlorine atom, and the N-methylbenzylamine group, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). ijermt.org Electron-withdrawing groups like the nitro group and chlorine tend to cause a shift in the absorption bands. ijermt.org

The n→π* transitions are generally of lower intensity and occur at longer wavelengths. These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro group and the nitrogen of the amine) to an antibonding π* orbital of the aromatic ring. cutm.ac.inuni-muenchen.de

While an experimental spectrum for this compound is not available, the expected electronic transitions can be inferred from data on similar substituted nitroaromatic compounds. uni-muenchen.deupenn.edu The predicted absorption maxima for the principal electronic transitions are presented in the interactive data table below.

Table 2: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound. Data is inferred from structurally related nitro-aromatic compounds.

| Transition Type | Predicted λmax Range (nm) | Associated Molecular Orbitals | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | 250 - 280 | Involving the π-system of the benzene ring and the nitro group. uni-muenchen.de | High (ε > 10,000 M⁻¹cm⁻¹) uni-muenchen.de |

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Synthetic Intermediate

The strategic placement of reactive functional groups on the aromatic ring of 2-Chloro-N-methyl-6-nitrobenzylamine makes it a highly valuable and versatile intermediate in synthetic organic chemistry.

Introduction of the this compound Moiety into Target Molecules

The structure of this compound is more frequently utilized as a foundational core upon which larger, more complex molecules are built rather than being transferred as a complete unit. The inherent reactivity of the chloromethyl group, often derived from a related precursor like 2-chloro-6-nitrotoluene (B1664060), allows for its initial incorporation. nih.gov Subsequent chemical transformations can then modify the other substituents to achieve the desired final product. For instance, the benzylamine (B48309) portion of the molecule is a key structural element that participates in cyclization reactions to form heterocyclic rings.

Building Block for the Construction of Complex Organic Architectures

As a foundational building block, this compound and its close derivatives are instrumental in constructing intricate organic frameworks. Its utility is most pronounced in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The compound provides a pre-functionalized aromatic ring that can be elaborated upon through various synthetic strategies, enabling the efficient assembly of complex target molecules. This approach is particularly significant in the development of libraries of compounds for pharmaceutical screening.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The primary application of this compound in advanced synthesis is as a precursor to nitrogen-containing heterocycles. These structures are central to many areas of medicinal chemistry and material science.

Precursor in the Synthesis of Benzodiazepine (B76468) Derivatives (e.g., 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from related acetamides)

A significant application of this structural motif is in the synthesis of benzodiazepines, a class of compounds with notable pharmacological properties. nih.gov A facile and efficient method has been developed for the rapid synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives. rsc.orgresearchgate.net This process involves the intermolecular cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides. rsc.org The reaction proceeds under mild conditions and is scalable, achieving high yields of up to 95%. rsc.orgresearchgate.net This specific transformation highlights the utility of the 2-(chloromethyl)aniline (B37990) substructure, which is closely related to this compound, in forming the seven-membered diazepine (B8756704) ring. The resulting benzodiazepine framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs. nih.gov

Table 1: Synthesis of 1,2,4,5-Tetrahydro-1,4-benzodiazepine-3-one Derivatives

This table summarizes the reaction conditions and outcomes for the synthesis of benzodiazepine derivatives from N-(2-chloromethyl)aryl amides, a reaction pathway analogous to what is possible with this compound derivatives.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-(2-chloromethyl)aryl amides | N-alkoxy α-halogenoacetamides | 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives | Up to 95% | rsc.org, researchgate.net |

Utility in Tetrahydroisoquinoline Synthesis via Heck-aza-Michael Reactions (as demonstrated by related nitrobenzylamines)

While direct examples coupling this compound with Heck-aza-Michael reactions are specific, the strategy is well-established for related compounds and demonstrates a powerful application. The tetrahydroisoquinoline (THIQ) motif is found in numerous natural products and bioactive molecules. nih.gov A key synthetic strategy to access this core structure is the Heck-aza-Michael (HaM) reaction. nih.govresearchgate.net This domino reaction sequence typically involves a palladium-catalyzed Heck coupling followed by an intramolecular aza-Michael addition. nih.govresearchgate.net

In this context, a benzylamine derivative, such as the one in the title compound, can act as the nitrogen nucleophile for the aza-Michael addition. The reaction would involve the intramolecular cyclization of a suitably designed precursor, where the benzylamine nitrogen attacks an activated double bond, to form the THIQ ring system. This methodology has been successfully used to generate large libraries of unique isoindoline- and THIQ-containing molecules for drug discovery. nih.govresearchgate.net The efficiency of the aza-Michael reaction is a cornerstone for the synthesis of various nitrogen-containing products, including β-amino acids and other bioactive compounds.

Contributions to Specialty Chemical Production

The value of this compound as a synthetic intermediate directly translates to its contribution to the production of high-value specialty chemicals. Its primary role is in providing a key structural component for pharmacologically active agents. The synthesis of benzodiazepine derivatives, which are widely used as central nervous system agents, is a prime example. nih.govnih.gov The ability to efficiently construct these complex heterocyclic systems from relatively simple, well-defined starting materials like this compound is a significant advantage in pharmaceutical manufacturing. Furthermore, related benzylamine derivatives are used to synthesize ligands for metal complexes, which have applications in catalysis and materials science.

Investigations in Medicinal Chemistry and Pharmaceutical Research

Scaffolding for the Development of Biologically Active Molecules

The specific arrangement of substituents on the phenyl ring of 2-Chloro-N-methyl-6-nitrobenzylamine makes it an interesting starting point for the synthesis of more complex, biologically active molecules. Research into related scaffolds highlights the potential of this chemical framework in drug discovery.

The core structure of this compound is related to aminomethylphenylamine scaffolds, which have been investigated as inhibitors of enzymes involved in the coagulation cascade, such as Factor Xa (FXa). FXa is a serine protease that plays a critical role in blood clot formation, making it a key target for the development of anticoagulants.

Research into N(2)-aroylanthranilamides, which share a substituted phenylamine framework, has led to the discovery of potent human Factor Xa inhibitors. nih.gov In one such study, structure-activity relationship (SAR) explorations revealed that specific substitutions on the phenyl rings are crucial for binding to the S1 and S4 sites of the enzyme. nih.gov For instance, the introduction of bulky groups like 4-isopropyl or 4-dimethylamino on one of the benzoyl rings was found to be favorable for interaction with the S4 site. nih.gov The most potent compound in this series demonstrated a high association constant (K(ass)) of 58 x 10(6) L/mol, corresponding to an inhibitory constant (Ki) of 11.5 nM. nih.gov

While direct studies on this compound as a Factor Xa inhibitor are not prominent in the available literature, the established activity of related aminomethylphenylamine and N(2)-aroylanthranilamide scaffolds suggests that derivatives of this compound could be synthesized and evaluated for their potential as Factor Xa inhibitors. The chloro and nitro substituents would offer unique electronic and steric properties that could influence binding affinity and selectivity for the enzyme's active site.

While direct evidence linking this compound to the synthesis of squaryliamides for mannosyltransferase inhibition is not available in the reviewed literature, the principle of using substituted benzylamines as building blocks in the synthesis of enzyme inhibitors is a well-established strategy in medicinal chemistry. Mannosyltransferases are enzymes involved in the biosynthesis of glycoproteins and glycolipids, and their inhibition is a target for the development of new therapeutics, including antifungals and anticancer agents.

The synthetic versatility of benzylamines allows for their incorporation into various heterocyclic and complex molecular architectures. The nitro group on the this compound scaffold can, for instance, be reduced to an amine, which can then be further functionalized. This versatility makes it a plausible precursor for a range of bioactive molecules, potentially including inhibitors of enzymes like mannosyltransferases.

Exploration of Potential Bioactivity Profiles

The structural features of this compound, namely the chlorinated and nitrated phenyl ring, are found in various compounds that have been investigated for their therapeutic potential.

The presence of a chloro-substituted aromatic ring is a common feature in many antimicrobial agents. Studies on related compounds suggest that this moiety can contribute significantly to antibacterial activity. For example, research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated its potential against Klebsiella pneumoniae. nih.gov A key finding from this research was that the presence of the chloro atom appeared to enhance the antibacterial potency of the molecule when compared to its non-chlorinated precursor. nih.gov In another study, the combination of this acetamide (B32628) with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem (B608078) resulted in a synergistic effect against K. pneumoniae. scielo.br

Furthermore, derivatives of 2-chloro-6-methylquinoline (B1583817) have been synthesized and shown to possess antimicrobial properties. researchgate.net Specifically, certain hydrazone derivatives of this scaffold exhibited potent activity against Mycobacterium tuberculosis. researchgate.net These findings underscore the potential of the 2-chloro-substituted phenyl motif, as present in this compound, as a pharmacophore for antimicrobial activity. The electronic and lipophilic nature of the chlorine atom can influence the compound's ability to penetrate bacterial cell membranes and interact with molecular targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound/Derivative | Target Organism | Type of Activity | Reference |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial | nih.gov |

| 2-chloro-6-methylquinoline hydrazones | Mycobacterium tuberculosis | Antitubercular | researchgate.net |

| (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives | S. aureus, K. pneumoniae | Antibacterial | |

| 2-chloro-6-methyl-4-benzylphenol (CMB) | Dermatophytes, Gram-positive cocci | Antimicrobial | nih.gov |

Similar to its role in antibacterial agents, the chloro-substituent is also a key feature in some antifungal compounds. Research on 2-chloro-N-phenylacetamide has revealed its fungicidal and antibiofilm activity against fluconazole-resistant Candida species. scielo.br This compound was shown to be effective against both Aspergillus flavus and various Candida strains, with its likely mechanism of action involving binding to ergosterol (B1671047) on the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br

Another study highlighted that the addition of a chloro atom to N-(2-hydroxyphenyl)acetamide conferred significant antifungal activity against Candida albicans, where the non-chlorinated parent compound was inactive. nih.gov This demonstrates the critical contribution of the chlorine atom to the antifungal properties of these molecules. The antifungal potential of 2-chloro-substituted quinoline (B57606) derivatives has also been reported, showing activity against fungi such as Aspergillus niger and Candida albicans. These examples suggest that the this compound scaffold could be a valuable starting point for the development of novel antifungal agents.

Table 2: Antifungal Activity of Related Compounds

| Compound/Derivative | Target Organism | Type of Activity | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus flavus, Candida spp. | Antifungal, Antibiofilm | scielo.br |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Antifungal | nih.gov |

| (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives | Aspergillus niger, Candida albicans | Antifungal | |

| 2-chloro-6-methyl-4-benzylphenol (CMB) | Dermatophytes, yeast-like moulds | Antifungal | nih.gov |

The nitroaromatic moiety is a structural feature present in some classes of anticancer agents. While research directly on the anticancer properties of this compound is limited, studies on related structures provide some insights. For instance, N-(2-fluoroethyl)-N-nitrosoureas containing a 2-nitrophenyl group have been synthesized and evaluated for their anticancer activity. nih.gov These compounds showed significant efficacy against murine B16 melanoma and Lewis lung carcinoma, with their activity being comparable to their chloroethyl counterparts. nih.gov

This suggests that the nitro-substitution pattern on the phenyl ring can be a determinant of cytotoxic activity against cancer cells. The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and its ability to interact with biological macromolecules, which is a common mechanism for many anticancer drugs. Therefore, the this compound scaffold, possessing both chloro and nitro substituents, warrants further investigation for its potential as a precursor to novel anticancer agents.

General Enzyme Inhibition Studies

The structural motif of this compound, which features a substituted nitrobenzene (B124822) ring, is found in various compounds investigated for enzyme inhibitory activity. While specific studies on this compound itself are not prevalent in publicly accessible research, the activity of related nitro-aromatic compounds provides context for its potential. For instance, derivatives of 4-(isopentyloxy)-3-nitrobenzamide have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia. nih.gov In one study, the optimized compound from this series demonstrated an IC₅₀ value of 0.13 μM. nih.gov Similarly, various 6-nitrobenzimidazole derivatives have shown significant inhibitory activity against phosphodiesterase, with some compounds exhibiting IC₅₀ values as low as 1.5 µM, far superior to the standard inhibitor EDTA. nih.govresearchgate.net

The inhibitory potential of such compounds is often linked to the specific substitution patterns on the aromatic ring, which influence interactions with amino acid residues in the enzyme's active site. nih.gov Other research on benzylidenemalononitrile (B1330407) and benzohydrazide (B10538) derivatives has also highlighted that nitro-substituted compounds can be effective inhibitors of enzymes like carbonic anhydrases (CA-I, CA-II) and acetylcholine (B1216132) esterase (AChE). researchgate.net These findings suggest that the 2-chloro-6-nitro substitution pattern on the benzylamine (B48309) core could confer inhibitory activity against certain enzymes, warranting further investigation. The electronic properties of the nitro and chloro groups are key to this potential, making the core structure a candidate for targeted library synthesis in drug discovery campaigns.

Advanced Applications in Targeted Drug Delivery Systems

A primary and well-established application for o-nitrobenzyl derivatives, including this compound, is their use as photo-cleavable linkers, often referred to as "photocages". rsc.orgnih.gov This technology allows for the spatiotemporal control over the release of an active molecule. researchgate.net The o-nitrobenzyl group is a foundational photolabile protecting group (PPG) capable of protecting functional groups like amines, carboxylic acids, and phosphates. nih.gov

The cleavage mechanism is initiated by UV or near-UV light (typically 300-365 nm), which excites the ortho-nitrobenzyl group. acs.orgnih.gov This leads to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate. nih.govacs.orgresearchgate.net This intermediate then undergoes rapid rearrangement and cyclization, ultimately leading to the cleavage of the bond at the benzylic position and releasing the linked molecule. nih.govresearchgate.net The primary byproduct of this reaction is typically an o-nitrosobenzaldehyde derivative. nih.gov

The photochemical properties, such as the quantum yield and rate of photolysis, are strongly influenced by substituents on the aromatic ring and at the benzylic carbon. upenn.edunih.gov For example, introducing a methyl group at the benzylic position has been shown to enhance cleavage kinetics significantly. upenn.edu The quantum yield of release is also highly dependent on the nature of the leaving group, as this influences the stability of radical intermediates formed during the reaction. researchgate.netrsc.org Therefore, the specific chloro and N-methyl substituents on this compound are expected to modulate its photophysical characteristics, making it a tunable component for sophisticated drug delivery systems.

The function of this compound and its analogs as photo-cleavable linkers is directly harnessed for the controlled release of therapeutic agents. nih.gov In this strategy, a drug or other bioactive molecule is covalently attached to the linker, rendering it temporarily inactive or "caged". nih.gov This conjugate can be administered and distributed within a biological system without eliciting a therapeutic effect.

The release of the active agent is triggered externally by directing light of a specific wavelength to the target tissue or cells. researchgate.netnih.gov This light-induced cleavage of the linker restores the drug to its active form with high spatial and temporal precision, a significant advantage over passive release mechanisms. nih.gov This method minimizes off-target side effects and allows for on-demand drug activation. nih.gov

The rate of drug release can be finely controlled by modulating several parameters, including the intensity and duration of the light exposure, the specific design of the linker, and the pH of the surrounding medium. nih.gov Researchers have successfully applied this o-nitrobenzyl-based strategy for the controlled release of various molecules, from the anticancer drug methotrexate (B535133) to signaling lipids and nucleic acids, demonstrating its versatility in therapeutic and research applications. rsc.orgacs.orgnih.gov

Interactive Data Tables

Illustrative Enzyme Inhibition Data for Nitro-Aromatic Compounds

This table presents IC₅₀ values for various nitro-substituted compounds against different enzyme targets, illustrating the potential activity of this chemical class.

| Compound Class | Enzyme Target | Reported IC₅₀ Values (μM) | Reference |

| 6-Nitrobenzimidazole Derivatives | Phosphodiesterase | 1.5 - 294.0 | nih.gov |

| 4-Isopentyloxy-3-nitrobenzamide Derivative (6k) | Xanthine Oxidase | 0.13 | nih.gov |

| Benzylidenemalononitrile Derivative (Comp. 5) | Carbonic Anhydrase-I (hCA-I) | 7.51 (Ki) | researchgate.net |

| Benzylidenemalononitrile Derivative (Comp. 5) | Carbonic Anhydrase-II (hCA-II) | 11.92 (Ki) | researchgate.net |

Photochemical Properties of Substituted o-Nitrobenzyl Derivatives

This table shows how substituents can affect the photolysis rates and quantum yields of o-nitrobenzyl compounds, which is crucial for their application as photocages.

| Compound | Substituent at α-carbon | Photolysis Rate (s⁻¹) at pH 7.5 | Quantum Yield (Φ) | Reference |

| N-(2-nitrobenzyl)urea | H | 1.7 x 10⁴ | 0.81 | nih.gov |

| N-(α-methyl-2-nitrobenzyl)urea | Methyl | 8.5 x 10⁴ | 0.64 | nih.gov |

| N-(α-carboxy-2-nitrobenzyl)urea | Carboxyl | 1.1 x 10⁵ | 0.56 | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Molecular Structure Elucidation

Quantum chemical calculations are fundamental to elucidating the electronic and molecular structure of 2-Chloro-N-methyl-6-nitrobenzylamine. Nonempirical quantum chemical calculations, such as those performed on related N-nitramines and their chloro- and methyl-substituted derivatives, provide a framework for understanding this compound. researchgate.net These calculations can determine the equilibrium forms of the molecule and their relative energies.

Theoretical investigations on similar molecules, like quinoline (B57606) derivatives, have successfully employed quantum chemical methods to analyze their structural and spectroscopic features. researchgate.netresearchgate.net For this compound, such calculations would involve optimizing the molecular geometry to find the most stable conformation. This involves determining key bond lengths, bond angles, and dihedral angles. The electronic structure can be further understood by mapping electron density and identifying regions of high or low electron concentration, which are crucial for predicting reactivity.

Density Functional Theory (DFT) Applications in Conformational and Electronic Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. For compounds analogous to this compound, such as various nitrobenzene (B124822) derivatives, DFT has been effectively used to perform conformational and electronic analysis. core.ac.uk These studies often use functionals like B3LYP in conjunction with basis sets such as 6-31G(d) to optimize molecular structures and calculate various electronic descriptors. core.ac.uknih.gov

Key electronic properties that can be determined through DFT for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Other conceptual DFT-based descriptors, such as electrophilicity index (ω) and molecular compressibility (β), can also be calculated to predict the compound's behavior in chemical reactions and its potential toxicity. core.ac.uk

Table 1: Calculated Quantum Chemical Descriptors for Related Nitrobenzene Derivatives (Note: This table presents data for related compounds to illustrate the application of DFT, as specific data for this compound is not available in the cited literature.)

| Compound | εLUMO (au) | ω (au) | β (au) | log P |

| 2,6-Dimethylnitrobenzene | -0.08672 | 0.173449 | 2.995 | 2.87 |

| 2-Methyl-3-chloronitrobenzene | -0.08719 | 0.174427 | 2.571 | 3.1 |

| 2-Chloronitrobenzene | -0.08694 | 0.173913 | 2.081 | 2.34 |

| Nitrobenzene | -0.08179 | 0.16491 | 2.015 | 1.95 |

| Data sourced from a QSAR study on nitrobenzene derivatives. core.ac.uk |

Reaction Mechanism Elucidation through Computational Modeling (e.g., ONIOM methods for related compounds)

Computational modeling is instrumental in elucidating reaction mechanisms. For complex systems, hybrid methods like the "Our own N-layered Integrated molecular Orbital and Molecular mechanics" (ONIOM) approach are particularly useful. wikipedia.orggaussian.comgaussian.com The ONIOM method allows different levels of theory to be applied to different parts of a large molecule, providing a balance between accuracy and computational cost. wikipedia.orgresearchgate.net

While specific ONIOM studies on this compound are not documented in the provided search results, the methodology has been successfully applied to related compounds like p-nitrobenzylamine to probe enzymatic reaction mechanisms. researchgate.net In such studies, the active site of an enzyme and the substrate (the nitrobenzylamine derivative) are treated with a high-level quantum mechanics (QM) method, while the rest of the protein is treated with a more computationally efficient molecular mechanics (MM) force field. researchgate.netresearchgate.net This QM/MM approach can elucidate the catalytic roles of specific amino acid residues and map the energy profiles of reaction pathways, such as hydride transfer in amine oxidation. researchgate.net

Intermolecular Interaction Analysis, Including Hydrogen Bonding and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.govnih.govanalis.com.my This method maps the electron distribution of a molecule within a crystal to identify close contacts between neighboring molecules.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound (Note: This table shows data for 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline to exemplify the output of a Hirshfeld surface analysis.)

| Interaction Type | Contribution (%) |

| O···H | 39.0 |

| H···H | 21.3 |

| C···N/N···C | 5.8 |

| C···H/H···C | 5.4 |

| S···H | 5.9 |

| Data sourced from a study on a related nitroaniline derivative. nih.gov |

Future Research Perspectives and Emerging Directions

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which can lead to environmental concerns and issues with regioselectivity. researchgate.netnih.gov Future research into the synthesis of 2-Chloro-N-methyl-6-nitrobenzylamine should prioritize the development of more efficient and sustainable methods.

Green chemistry principles offer a roadmap for these advancements. researchgate.net One promising avenue is the use of solid-supported reagents, such as inorganic nitrates on silica (B1680970) gel, which can simplify purification and minimize waste. researchgate.net Microwave-assisted organic synthesis is another area ripe for exploration, as it can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Furthermore, the development of solvent-free or catalyst-free reactions, such as the Michael addition of amines to nitroolefins, presents an atom-economical approach that could be adapted for the synthesis of this and related compounds. rsc.org Electrosynthesis, which uses electrical current to drive chemical reactions, offers a metal-free and environmentally benign alternative for the preparation of nitro compounds and their derivatives. rsc.org

A comparative look at potential synthetic strategies highlights the shift towards greener methodologies:

| Synthetic Aspect | Traditional Method | Potential Green Alternative | Key Benefits of Green Alternative |

| Nitration | Mixed nitric/sulfuric acid nih.gov | Solid-supported nitrates (e.g., on silica gel) researchgate.net | Reduced acid waste, easier product isolation |

| Reaction Conditions | High temperature, long reaction times | Microwave-assisted synthesis researchgate.net | Faster reaction rates, lower energy use |

| Solvent Use | Large volumes of organic solvents | Solvent-free or green solvent (e.g., ionic liquids) reactions researchgate.netrsc.org | Reduced environmental impact, lower cost |

| Catalysis | Homogeneous metal catalysts | Heterogeneous catalysts, biocatalysis | Catalyst recyclability, milder reaction conditions |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The chemical reactivity of this compound is largely dictated by its functional groups: the nitro group, the chlorine atom, and the secondary amine. Future research should aim to explore novel chemical transformations and further elucidate the reactivity patterns of this molecule.

The reduction of the nitro group is a key transformation that can lead to a variety of valuable products, including the corresponding aniline (B41778) derivative. While complete reduction to the amine is common, selective reduction to intermediate oxidation states, such as the nitroso or hydroxylamine (B1172632) species, remains a challenge. researchgate.net The development of new catalytic systems, for instance, using iron complexes, could enable more selective and efficient reductions under milder conditions. acs.org

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, opening the door for the introduction of a wide range of functional groups. The reactivity of this position will be influenced by the electronic effects of the nitro and benzylamine (B48309) substituents. Systematic studies on the kinetics and scope of these substitution reactions would be highly valuable.

Furthermore, the secondary amine of the benzylamine moiety can participate in a variety of reactions, including N-alkylation, acylation, and the formation of heterocyclic structures. The interplay between the reactivity of the amine and the transformations of the aromatic ring could lead to the synthesis of complex molecular architectures.

Expanded Scope in Rational Drug Design and Discovery Initiatives

Nitroaromatic compounds have a long history in medicinal chemistry, with many pharmaceuticals containing this structural motif. nih.govmdpi.com The nitro group can act as a key pharmacophore, influencing the electronic properties and binding interactions of a molecule. The this compound scaffold, therefore, represents a promising starting point for rational drug design and discovery initiatives.

The individual components of the molecule can contribute to its potential biological activity. For instance, the 2-chloro-6-methylphenyl group is found in the dual Src/Abl kinase inhibitor, dasatinib, highlighting the relevance of this substitution pattern in targeting specific protein kinases. nih.gov The nitrobenzylamine core itself can be considered for scaffold hopping strategies, where it replaces a known active core to generate novel compounds with potentially improved properties. nih.gov

Future research in this area should involve the synthesis of a library of analogues of this compound with systematic variations in the substitution pattern. These compounds could then be screened against a variety of biological targets. Molecular modeling and pharmacophore-based approaches can be employed to guide the design of new derivatives with enhanced potency and selectivity. arxiv.org A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated that the presence of both electron-donating and electron-withdrawing groups on a phenyl ring can significantly influence inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.gov

Integration with Advanced Analytical and High-Throughput Screening Methodologies

To support the synthetic and drug discovery efforts outlined above, the integration of advanced analytical and high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid testing of large numbers of compounds against specific biological targets, making it an essential tool in modern drug discovery. bmglabtech.com

The development of robust analytical methods is necessary for the characterization and purity assessment of this compound and its derivatives. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. Advanced HPLC methods, particularly when coupled with mass spectrometry (HPLC-MS), can provide highly sensitive and selective detection of nitroaromatic compounds. nih.govresearchgate.netojp.govastm.org For chiral derivatives, the development of enantioselective HPLC methods will be essential to separate and quantify individual enantiomers, as different stereoisomers can have distinct biological activities. nih.govmdpi.com

Quantitative NMR (qNMR) is another valuable tool for determining the purity of pharmaceutical compounds, including isomeric purity, without the need for extensive chromatographic separation. libretexts.org The application of these advanced analytical techniques will be critical for ensuring the quality and reproducibility of research findings.

| Methodology | Application for this compound Research | Key Advantages |

| High-Throughput Screening (HTS) | Rapidly screen a library of derivatives for biological activity. bmglabtech.com | Accelerates the identification of "hit" compounds. bmglabtech.com |

| HPLC-MS | Sensitive detection and quantification of the compound and its metabolites. nih.govresearchgate.netojp.govastm.org | High sensitivity and specificity for complex mixtures. nih.gov |

| Enantioselective HPLC | Separation and purity determination of chiral analogs. nih.govmdpi.com | Crucial for developing stereospecific drugs. |

| Quantitative NMR (qNMR) | Accurate determination of purity and isomeric ratios. libretexts.org | Can be non-destructive and requires minimal sample preparation. libretexts.org |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-methyl-6-nitrobenzylamine?

The synthesis typically involves multi-step reactions starting from nitrobenzene derivatives. For example, a chloro-substituted nitrobenzene precursor can undergo alkylation with methylamine under controlled conditions. Evidence from related compounds (e.g., 2-chloro-N-methylacetamide in AZD8931 synthesis) suggests using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous solvents (e.g., DMF or THF) to facilitate amide bond formation . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) is advised to isolate the product .

Q. How can the structure of this compound be confirmed?

Structural confirmation requires a combination of spectroscopic techniques:

- H NMR and C NMR : Identify chemical shifts corresponding to the methylamine group (~2.5–3.0 ppm for H) and aromatic protons (~7.0–8.5 ppm for nitro-substituted benzene) .

- IR Spectroscopy : Look for absorption bands at ~1520 cm (NO stretching) and ~3300 cm (N-H stretching) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks matching the molecular formula (CHClNO) and fragmentation patterns .

Q. What solvents are suitable for handling this compound?

Use polar aprotic solvents (e.g., DMSO, DMF) for reactions and non-polar solvents (e.g., hexane, ethyl acetate) for extraction. Avoid protic solvents (e.g., water, methanol) during synthesis to prevent premature hydrolysis of the nitro or chloro groups .

Advanced Research Questions

Q. How to resolve contradictory spectral data during characterization?

Conflicting NMR or IR data may arise from impurities or tautomeric forms. Perform HPLC purity checks (C18 column, acetonitrile/water mobile phase) to isolate the target compound. For ambiguous peaks, use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula accuracy .

Q. What methodologies are effective for analyzing trace impurities in this compound?

Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode to detect impurities at ppm levels. Compare retention times and fragmentation patterns against known byproducts (e.g., dechlorinated or demethylated analogs). For quantitation, use external calibration curves with reference standards .

Q. How to assess the stability of this compound under varying conditions?

Conduct accelerated stability studies :

- Thermal Stability : Heat samples at 40–60°C for 1–4 weeks and monitor decomposition via TLC or HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and track nitro group reduction using UV-Vis spectroscopy .

- Hydrolytic Stability : Test in buffered solutions (pH 1–12) to identify pH-sensitive degradation pathways .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Modify substituents systematically:

- Replace the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to study electronic effects.

- Vary the methyl group on the amine to larger alkyl chains (e.g., ethyl, isopropyl) to probe steric influences.

- Use computational tools (e.g., DFT calculations) to predict binding affinities with target proteins .

Q. What strategies ensure reproducibility in synthesis across laboratories?

Standardize reaction parameters:

- Solvent Purity : Use freshly distilled anhydrous solvents.

- Temperature Control : Employ jacketed reactors with ±1°C precision.

- Catalyst Screening : Test palladium or copper catalysts for nitro group retention . Document deviations (e.g., humidity, stirring rate) in supplementary data to identify failure points.

Methodological Notes

- Data Contradictions : Variability in yields (e.g., 75–86% in similar syntheses) often stems from solvent choice or reaction time. Optimize via Design of Experiments (DoE) to identify critical factors .

- Safety Protocols : Handle nitro and chloro compounds in a fume hood. Use PPE (gloves, goggles) and avoid contact with reducing agents to prevent explosive byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.